molecular formula C9H11N3O2 B1466000 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate CAS No. 1373253-21-4

1H-Pyrrolo[2,3-b]pyridin-4-amine acetate

Cat. No.: B1466000
CAS No.: 1373253-21-4
M. Wt: 193.2 g/mol
InChI Key: DQXDMLNTPZMDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridin-4-amine acetate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core. It has garnered attention due to its diverse applications in medicinal chemistry, particularly as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under ZnCl2 catalysis can yield various pyridine analogs .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The scalability of these methods ensures that the compound can be produced in large quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-4-amine acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridin-4-amine acetate stands out due to its potent inhibitory activity against FGFRs, making it a valuable scaffold for developing targeted cancer therapies. Its unique structure allows for versatile modifications, enhancing its potential in drug development.

Properties

IUPAC Name

acetic acid;1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.C2H4O2/c8-6-2-4-10-7-5(6)1-3-9-7;1-2(3)4/h1-4H,(H3,8,9,10);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXDMLNTPZMDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CNC2=NC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719248
Record name Acetic acid--1H-pyrrolo[2,3-b]pyridin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-21-4
Record name 1H-Pyrrolo[2,3-b]pyridin-4-amine, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373253-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid--1H-pyrrolo[2,3-b]pyridin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate
Reactant of Route 5
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.